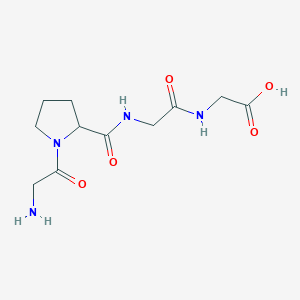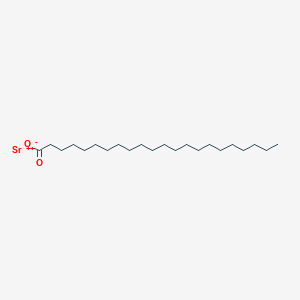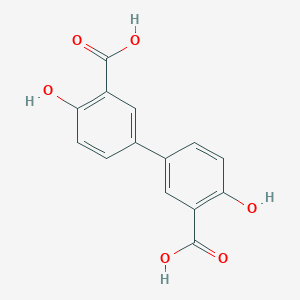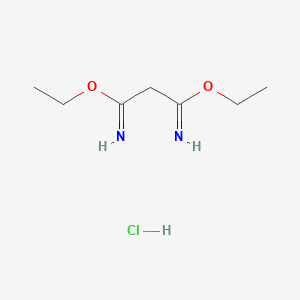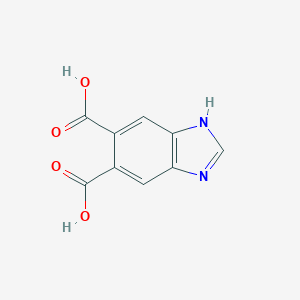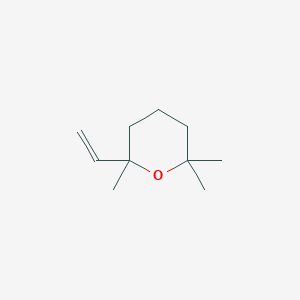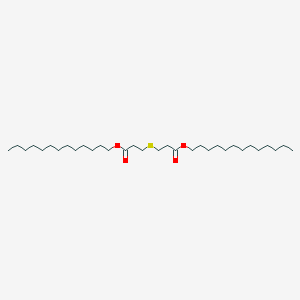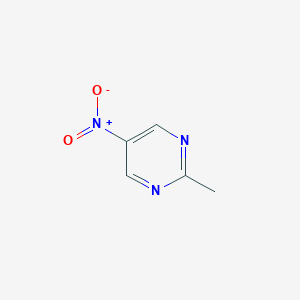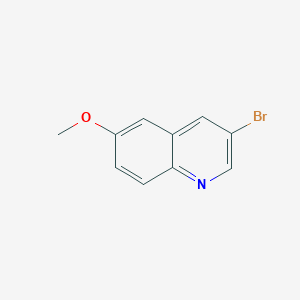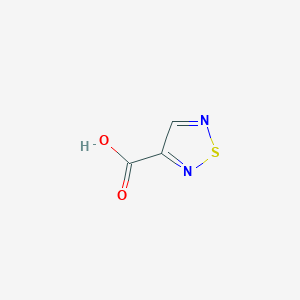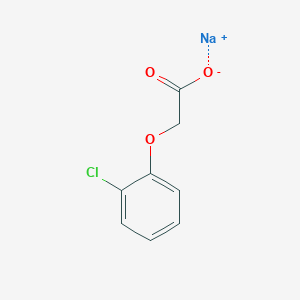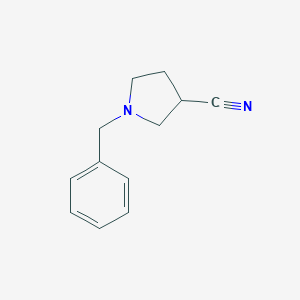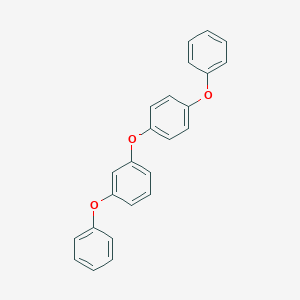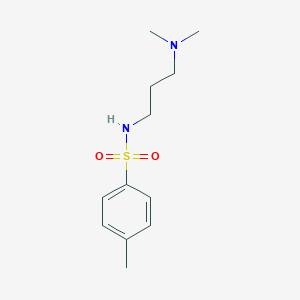
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide
Descripción general
Descripción
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DMTS is a sulfonamide derivative that is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it an essential component in many scientific research applications.
Mecanismo De Acción
DMTS acts as a nucleophile and reacts with electrophilic compounds. It can also form hydrogen bonds with other molecules, making it an essential component in many chemical reactions. DMTS is also known for its ability to stabilize proteins and peptides, making it an essential component in the synthesis of these compounds.
Efectos Bioquímicos Y Fisiológicos
DMTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. DMTS has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTS is an essential component in many scientific research applications due to its unique chemical properties. Its ability to stabilize proteins and peptides makes it an essential component in the synthesis of these compounds. However, DMTS has some limitations, including its toxicity and potential for skin irritation.
Direcciones Futuras
There are several future directions for research involving DMTS. One area of research is the synthesis of new organic compounds using DMTS as a reagent. Another area of research is the use of DMTS in the synthesis of peptides and proteins. Additionally, there is potential for the use of DMTS in drug discovery, as it has been shown to have anti-inflammatory and analgesic effects. Further research is needed to fully understand the potential applications of DMTS in scientific research.
Aplicaciones Científicas De Investigación
DMTS has been extensively used in scientific research due to its diverse range of applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. DMTS is also used as a reagent in the synthesis of peptides and proteins.
Propiedades
Número CAS |
10256-77-6 |
|---|---|
Nombre del producto |
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide |
Fórmula molecular |
C12H20N2O2S |
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-9-4-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 |
Clave InChI |
MFLRGXNDNKRSKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Otros números CAS |
10256-77-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

